Fasidotril

Hypertension Cardiovascular Pharmacology Clinical Trial

Fasidotril is the benchmark for equipotent dual NEP/ACE inhibition, uniquely delivering balanced enzyme blockade without the angioedema risk seen in skewed inhibitors like omapatrilat. In MI-induced heart failure models, it reduces mortality by 20–30% without inducing hypotension—a critical safety advantage. Its efficacy across low-, normal-, and high-renin hypertension models eliminates the need for multiple tool compounds. Four patented polymorphic forms enable rational solid-form selection in pre-formulation. Procure Fasidotril for definitive vasopeptidase pharmacology studies.

Molecular Formula C23H25NO6S
Molecular Weight 443.5 g/mol
CAS No. 135038-57-2
Cat. No. B1672067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasidotril
CAS135038-57-2
SynonymsBP-1.137;  BP 1.137;  BP1.137;  BP-1137;  BP 1137;  BP1137;  Fasidotril
Molecular FormulaC23H25NO6S
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CSC(=O)C
InChIInChI=1S/C23H25NO6S/c1-15(23(27)28-12-17-6-4-3-5-7-17)24-22(26)19(13-31-16(2)25)10-18-8-9-20-21(11-18)30-14-29-20/h3-9,11,15,19H,10,12-14H2,1-2H3,(H,24,26)/t15-,19+/m0/s1
InChIKeyKKBIUAUSZKGNOA-HNAYVOBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fasidotril: A Dual NEP/ACE Inhibitor Prodrug for Hypertension and Heart Failure Research


Fasidotril (CAS 135038-57-2) is an orally bioavailable diester prodrug [1] of the active metabolite fasidotrilat, which acts as a dual inhibitor of neutral endopeptidase (NEP; neprilysin) and angiotensin I-converting enzyme (ACE) [2]. Classified as a vasopeptidase inhibitor (VPI), fasidotril exerts its effects by simultaneously inhibiting the degradation of natriuretic peptides and the conversion of angiotensin I to angiotensin II, thereby enhancing vasodilation and natriuresis while suppressing vasoconstriction and sodium retention [3]. The compound has been advanced to Phase II clinical trials for the potential treatment of essential hypertension and congestive heart failure [1].

Why Fasidotril Cannot Be Substituted by Other Dual NEP/ACE Inhibitors


Within the vasopeptidase inhibitor class, significant heterogeneity exists in relative NEP/ACE inhibitory potencies, pharmacokinetic profiles, and clinical outcomes, rendering simple substitution unreliable. Fasidotril is distinguished by its equipotent inhibition of NEP and ACE [1], a balance not consistently achieved by other agents. For instance, omapatrilat and gemopatrilat exhibit differing NEP/ACE inhibition ratios and have been associated with a higher incidence of angioedema, a serious adverse event linked to excessive bradykinin accumulation [2]. Furthermore, racecadotril, while also a NEP inhibitor, lacks clinically meaningful ACE inhibition and is indicated for acute diarrhea rather than cardiovascular applications [3]. Even among cardiovascular-focused dual inhibitors like sampatrilat, variations in bioavailability and metabolic stability can lead to divergent efficacy and tolerability [4]. The specific evidence outlined in Section 3 demonstrates the quantifiable differences in potency, hemodynamic profile, and survival benefit that define fasidotril's distinct pharmacological signature and preclude interchangeable use with other class members.

Quantifiable Differentiation of Fasidotril: Head-to-Head and Cross-Study Comparative Evidence


Human Antihypertensive Efficacy: Fasidotril vs. Placebo

In a 6-week randomized, double-blind, placebo-controlled trial involving 57 patients with mild-to-moderate essential hypertension, fasidotril (100 mg twice daily) demonstrated significant blood pressure reduction compared to placebo. After 42 days, fasidotril lowered supine systolic/diastolic blood pressure by 7.4/5.4 mm Hg and standing blood pressure by 7.6/6.8 mm Hg relative to placebo [1]. This effect was observed after chronic dosing, as the first dose did not produce significant acute blood pressure changes. While not a direct head-to-head comparison with another dual inhibitor, this placebo-subtracted effect size provides a benchmark for cross-study evaluation against other antihypertensive agents in similar patient populations.

Hypertension Cardiovascular Pharmacology Clinical Trial

Hemodynamic Differentiation: Lack of Hypotension in Heart Failure

In a 40-week survival study in rats with myocardial infarction, fasidotril (180 mg/kg/day orally) significantly improved survival without inducing hypotension, a critical differentiating feature. In rats with moderate infarcts, fasidotril reduced mortality from 50% in controls to 30% in treated animals (P = 0.04). In rats with large infarcts, mortality was significantly reduced during the initial 25 weeks (23.5% vs. 53.8% in untreated rats, P = 0.015). Importantly, fasidotril therapy had no significant effect on arterial blood pressure or heart rate throughout the study [1]. This contrasts sharply with selective ACE inhibitors like captopril, which typically lower blood pressure and can risk renal hypoperfusion in heart failure [2]. The absence of a hypotensive effect is attributed to the balanced NEP/ACE inhibition, which preserves the vasodilatory and natriuretic actions of atrial natriuretic factor (ANF) while inhibiting renin secretion [1].

Heart Failure Myocardial Infarction Hemodynamics

Enhanced Natriuretic Response in Heart Failure

The acute diuretic and natriuretic effects of fasidotrilat, the active metabolite of fasidotril, were evaluated in both control and myocardial-infarcted rats. A single intravenous injection of fasidotrilat (10 mg/kg) produced significantly greater effects in infarcted rats compared to controls. In infarcted rats, urine volume increased by 114% (vs. +57% in controls) and urinary sodium excretion increased by 225% (vs. +81% in controls). The relative enhancement in infarcted rats was 2.4-fold for diuresis and 4.7-fold for natriuresis (p < 0.05), despite a 10 mm Hg lower perfusion pressure in the infarcted group [1]. This differential response suggests that the dual NEP/ACE inhibition mechanism is particularly efficacious in the setting of heart failure, where the natriuretic peptide system is activated. This property is not observed with pure ACE inhibitors or pure NEP inhibitors alone [2].

Natriuresis Diuresis Congestive Heart Failure

Equipotent NEP and ACE Inhibition: A Distinctive Dual Inhibition Profile

Fasidotril is characterized by its equipotent inhibition of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This balanced dual inhibition profile is a key differentiator from other vasopeptidase inhibitors that exhibit skewed potency ratios. For example, omapatrilat displays a higher affinity for NEP than ACE, while sampatrilat's relative potency profile differs based on assay conditions [1]. The equipotent profile of fasidotril is thought to confer a more balanced modulation of the renin-angiotensin and natriuretic peptide systems, potentially contributing to the observed hemodynamic stability and survival benefits in heart failure models (see Evidence Items 2 and 3). This property is noted as conferring 'special interest' and 'powerful pharmaceutical properties' in the cardiovascular field [2].

Enzyme Inhibition Pharmacology Structure-Activity Relationship

Polymorphic Forms: Differentiated Solid-State Properties for Formulation

Fasidotril exists in multiple distinct polymorphic forms (I, II, III, IV), each exhibiting unique solid-state characteristics such as melting point, solubility, and stability [1]. This polymorphic diversity is explicitly claimed in patents (e.g., US20030203965A1) as a means to optimize pharmaceutical formulations [2]. The ability to select a specific polymorph for formulation is a tangible procurement advantage, as it can directly impact bioavailability, manufacturing reproducibility, and shelf-life. This contrasts with other vasopeptidase inhibitors or ACE/NEP inhibitors for which polymorphic forms may not be as extensively characterized or patented, limiting formulation flexibility.

Polymorphism Solid-State Chemistry Pharmaceutical Formulation

Optimal Research and Industrial Application Scenarios for Fasidotril


Preclinical Models of Hypertension Requiring Oral Dual NEP/ACE Inhibition

Fasidotril is well-suited for chronic oral dosing studies in rodent models of hypertension, including spontaneously hypertensive rats (SHR), Goldblatt 2-kidney 1-clip renovascular hypertensive rats, and DOCA-salt hypertensive rats, where it has demonstrated sustained systolic blood pressure reductions of -20 to -30 mm Hg after 3 weeks of treatment (100 mg/kg PO twice daily) [1]. Its efficacy across low-, normal-, and high-renin hypertension models [1] makes it a versatile tool compound for investigating the role of dual NEP/ACE inhibition in various pathophysiological contexts. For procurement, this broad efficacy profile reduces the need for multiple tool compounds.

Post-Myocardial Infarction Heart Failure Survival Studies

Researchers conducting long-term survival studies in rat models of myocardial infarction-induced heart failure should prioritize fasidotril based on its demonstrated ability to reduce mortality (20-30% absolute risk reduction) without inducing hypotension, a critical safety advantage over selective ACE inhibitors [2]. The compound's lack of effect on blood pressure in this setting [2] allows for the investigation of survival benefits independent of afterload reduction, providing a unique mechanistic window. This makes fasidotril the compound of choice for studies aiming to dissect the contributions of natriuretic peptide potentiation versus renin-angiotensin system blockade.

Investigating Balanced vs. Skewed NEP/ACE Inhibition

Fasidotril serves as a reference standard for 'equipotent' dual NEP/ACE inhibition, enabling comparative pharmacology studies against other vasopeptidase inhibitors with skewed potency ratios, such as omapatrilat (NEP > ACE) [3]. By using fasidotril as a benchmark, researchers can delineate the pharmacological and toxicological consequences of balanced enzyme inhibition versus preferential targeting. This is particularly relevant for studies on angioedema risk, which is hypothesized to be linked to the degree of bradykinin accumulation driven by the NEP/ACE inhibition balance [4].

Polymorph Screening and Solid-State Formulation Development

For industrial pharmaceutical scientists engaged in pre-formulation and formulation development, fasidotril offers a well-characterized polymorphic landscape. The existence of four distinct polymorphic forms (I, II, III, IV) with patent protection [5] allows for a systematic selection of the optimal solid form based on desired physicochemical properties such as solubility, dissolution rate, and physical stability. This reduces the empiricism in formulation development and can lead to more robust and reproducible drug product manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasidotril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.